2-Hydroxy-2-phenylethanimidamide
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Overview
Description
2-Hydroxy-2-phenylethanimidamide is an organic compound with the molecular formula C8H11ClN2O It is a derivative of ethanimidamide, featuring a phenyl group and a hydroxyl group attached to the carbon adjacent to the imidamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-2-phenylethanimidamide can be synthesized through several methods. One common approach involves the reaction of a silylated derivative of the desired amine with an appropriately substituted styrene oxide, followed by hydrolysis . The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-phenylethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The imidamide functionality can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-Oxo-2-phenylethanimidamide.
Reduction: 2-Hydroxy-2-phenylethylamine.
Substitution: Various substituted phenylethanimidamides depending on the electrophile used.
Scientific Research Applications
2-Hydroxy-2-phenylethanimidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-phenylethanimidamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity for various receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-phenylethanimidamide: An oxidized derivative.
2-Hydroxy-2-mercapto-1-phenylethanone: A related compound with a mercapto group instead of an imidamide.
2-Phenoxyethanimidamide: A similar compound with a phenoxy group.
Uniqueness
2-Hydroxy-2-phenylethanimidamide is unique due to its combination of a hydroxyl group and an imidamide functionality, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-hydroxy-2-phenylethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7,11H,(H3,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXGCWGNLJLYEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=N)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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